![molecular formula C12H19N B359225 (2-Methylpropyl)(2-phenylethyl)amine CAS No. 24070-12-0](/img/structure/B359225.png)
(2-Methylpropyl)(2-phenylethyl)amine
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Overview
Description
(2-Methylpropyl)(2-phenylethyl)amine, also known as β-methylphenethylamine, is a chemical compound that belongs to the class of substituted phenethylamines. This compound is of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Scientific Research Applications
Medicinal Chemistry
2-Phenethylamines, including derivatives like “(2-Methylpropyl)(2-phenylethyl)amine”, play a significant role in medicinal chemistry . They are used as key therapeutic targets, and are part of many medicinal chemistry hits and appealing screening compounds .
Central Nervous System Stimulant
2-Phenylethylamine is a central nervous system stimulant . It’s related to many psychoactive compounds such as the amphetamines and catecholamines .
Research on Derivatives
Chemist and psychopharmacologist Alexander Shulgin performed extensive research on 2-phenylethylamine derivatives, including 3,4-methylenedioxymethamphetamine (MDMA), best known by its street name, “ecstasy” .
Recreational Use
In addition to their prominent therapeutic applications, it’s worth mentioning the recreational use of a long list of alkaloids incorporating the 2-phenylethylamine moiety . These are often referred to as “designer drugs” , and are responsible for drug abuse-related conditions .
Natural Occurrence
2-Phenylethylamine occurs widely in nature: in animals, plants, fungi, and bacteria alike . It’s been known since at least 1890 .
Synthetic Applications
There have been new developments in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine . These advancements have been reviewed in the last decade .
Mechanism of Action
Target of Action
(2-Methylpropyl)(2-phenylethyl)amine is a derivative of phenethylamine . Phenethylamine has been shown to bind to human trace amine-associated receptor 1 (hTAAR1) as an agonist . The hTAAR1 is known to regulate monoamine neurotransmission .
Mode of Action
Phenethylamine, being similar to amphetamine in its action at their common biomolecular targets, releases norepinephrine and dopamine . It also appears to induce acetylcholine release via a glutamate-mediated mechanism . As a derivative, (2-Methylpropyl)(2-phenylethyl)amine may have similar interactions with its targets.
Biochemical Pathways
The biochemical pathways affected by phenethylamine involve the regulation of monoamine neurotransmission by binding to hTAAR1 and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This results in the release of norepinephrine and dopamine, which are key neurotransmitters involved in various physiological functions such as mood regulation and response to stress .
Pharmacokinetics
The pharmacokinetics of phenethylamine involve metabolism primarily by monoamine oxidase B (MAO-B) and other enzymes such as MAO-A . This results in the conversion of phenethylamine to phenylacetic acid . For significant concentrations to reach the brain, the dosage must be higher than for other methods of administration
Result of Action
The molecular and cellular effects of phenethylamine’s action involve the stimulation of the central nervous system . This is achieved through the release of norepinephrine and dopamine, which can lead to effects such as increased alertness, mood elevation, and increased energy levels .
properties
IUPAC Name |
2-methyl-N-(2-phenylethyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-11(2)10-13-9-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJFFRMEBNWEQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpropyl)(2-phenylethyl)amine |
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